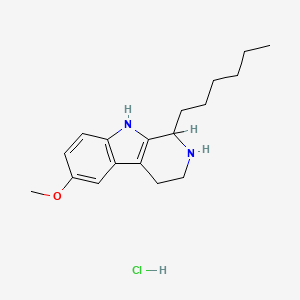

1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride

Descripción

El monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol es un compuesto sintético que pertenece a la clase de las tetrahidro-β-carbolinas. Estos compuestos son conocidos por sus diversas actividades biológicas, incluidas las posibles propiedades anticancerígenas . La estructura de este compuesto incluye un núcleo de piridoindol, que es un motivo común en muchas moléculas biológicamente activas .

Propiedades

Número CAS |

87820-24-4 |

|---|---|

Fórmula molecular |

C18H27ClN2O |

Peso molecular |

322.9 g/mol |

Nombre IUPAC |

1-hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-3-4-5-6-7-17-18-14(10-11-19-17)15-12-13(21-2)8-9-16(15)20-18;/h8-9,12,17,19-20H,3-7,10-11H2,1-2H3;1H |

Clave InChI |

LARNMUHHHSFVIK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC.Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol típicamente implica varios pasos:

Materiales de partida: La síntesis comienza con el derivado de indol adecuado y la hexilamina.

Formación de hidrocloruro: El paso final implica la formación de la sal monohidrocloruro al tratar el compuesto con ácido clorhídrico.

Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

El monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol puede sufrir diversas reacciones químicas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, solventes orgánicos como diclorometano y catalizadores como paladio sobre carbono . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol implica su interacción con objetivos moleculares específicos:

Objetivos moleculares: El compuesto se une a enzimas y receptores involucrados en la proliferación celular y la regulación de neurotransmisores.

Vías involucradas: Modula vías como las vías de la serotonina y la dopamina, que son cruciales para la regulación del estado de ánimo y la función cognitiva.

Comparación Con Compuestos Similares

El monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol se puede comparar con otros compuestos similares:

6-Metoxil-1,2,3,4-tetrahidro-β-carbolina:

Éster metílico del ácido 2-(2-cloroacetil)-2,3,4,9-tetrahidro-1-metil-1H-pirido(3,4-b)indol-1-carboxílico: Este compuesto tiene un patrón de sustitución diferente, lo que puede llevar a variaciones en su reactividad química y efectos biológicos.

La singularidad del monohidrocloruro de 1-hexil-6-metoxi-2,3,4,9-tetrahidro-1H-pirido(3,4-b)indol reside en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.